1-(2-Methoxyethyl)-3-(3-methylphenyl)thiourea
Overview
Description
1-(2-Methoxyethyl)-3-(3-methylphenyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-(3-methylphenyl)thiourea typically involves the reaction of 3-methylphenyl isothiocyanate with 2-methoxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the synthesis of polymers and as a stabilizer in the production of certain plastics.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(3-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. In the case of anticancer activity, the compound induces apoptosis by disrupting mitochondrial function and activating caspases.
Comparison with Similar Compounds
- 1-(2-Methoxyethyl)-3-phenylthiourea
- 1-(2-Methoxyethyl)-3-(4-methylphenyl)thiourea
- 1-(2-Methoxyethyl)-3-(2-methylphenyl)thiourea
Comparison: 1-(2-Methoxyethyl)-3-(3-methylphenyl)thiourea is unique due to the position of the methyl group on the phenyl ring. This positional isomerism can lead to differences in chemical reactivity and biological activity. For instance, the 3-methylphenyl derivative may have different binding affinities to enzymes compared to the 2-methyl or 4-methyl derivatives, resulting in varied biological effects.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(3-methylphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-9-4-3-5-10(8-9)13-11(15)12-6-7-14-2/h3-5,8H,6-7H2,1-2H3,(H2,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKYPRZZRYOYRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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